N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

PI3K inhibition Kinase selectivity Cancer signaling

N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235007-01-8) is a synthetic oxalamide derivative featuring a 3-methoxybenzyl group on one amide nitrogen and a (1-(pyridin-2-yl)piperidin-4-yl)methyl moiety on the other, resulting in a molecular formula of C21H26N4O3 and a molecular weight of 382.46 g/mol. This compound belongs to a broader class of oxalamide-based small molecules that have been explored as scaffolds for kinase inhibition and antiviral entry blockade, with key structural determinants including the oxalamide linker, the piperidine ring, and the terminal aromatic substituents.

Molecular Formula C21H26N4O3
Molecular Weight 382.464
CAS No. 1235007-01-8
Cat. No. B2390199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
CAS1235007-01-8
Molecular FormulaC21H26N4O3
Molecular Weight382.464
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C21H26N4O3/c1-28-18-6-4-5-17(13-18)15-24-21(27)20(26)23-14-16-8-11-25(12-9-16)19-7-2-3-10-22-19/h2-7,10,13,16H,8-9,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
InChIKeyLEKFJUIRLYEBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235007-01-8): Chemical Class and Baseline Characteristics for Research Sourcing


N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235007-01-8) is a synthetic oxalamide derivative featuring a 3-methoxybenzyl group on one amide nitrogen and a (1-(pyridin-2-yl)piperidin-4-yl)methyl moiety on the other, resulting in a molecular formula of C21H26N4O3 and a molecular weight of 382.46 g/mol [1]. This compound belongs to a broader class of oxalamide-based small molecules that have been explored as scaffolds for kinase inhibition and antiviral entry blockade, with key structural determinants including the oxalamide linker, the piperidine ring, and the terminal aromatic substituents [2] [3]. The compound is listed in the BindingDB database under identifier BDBM50394852 (CHEMBL2165011), where it is associated with PI3K kinase inhibition data derived from the patent US8772480 [4].

PI3K isoform-selectivity assay context
Oxalamide scaffold for HIV-1 entry inhibition screening
Kinase polypharmacology panel profiling

Why N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide Cannot Be Replaced by a Generic Oxalamide Analog


Within the oxalamide class, subtle modifications to the N1-aryl/benzyl and N2-piperidine substituents produce drastic shifts in target selectivity and potency. For instance, changing the piperidine N-substituent from a 2,2,6,6-tetramethyl group to a pyridin-2-yl group, as in the target compound, is known to markedly alter the interaction surface with the HIV-1 gp120 Phe43 cavity [1]. Similarly, replacing a para-halophenyl group with a 3-methoxybenzyl moiety impacts both hydrophobic packing and hydrogen-bonding capacity, which can redirect polypharmacology profiles across kinase targets, as documented for structurally analogous oxalamide-based PI3K inhibitors in patent US8772480 [2]. Consequently, simple in-class substitution—e.g., using N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide or N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide—cannot guarantee retention of the specific selectivity and activity signature of N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, underscoring the need for direct compound-level validation [3].

N1 Substitution Mismatch
3-Methoxybenzyl vs. halophenyl groups may redirect isoform selectivity and potency profiles.
N2 Piperidine N-Substitution Divergence
Pyridin-2-yl vs. tetramethylpiperidine alters gp120 Phe43 cavity interaction; SAR may not transfer.
Scaffold-Unique Patent Status
Only this substitution pattern is explicitly claimed; generic analogs lack equivalent IP provenance and characterized activity.

Quantitative Comparative Evidence for N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide


PI3Kbeta Inhibition Potency vs. PI3Kdelta and PI3Kgamma Isoforms Demonstrates Subtype Selectivity

The target compound (reported as compound 215 in US8772480, BDBM50394852) inhibits human PI3Kbeta with a Ki of 41 nM, while showing reduced potency against PI3Kdelta (Ki = 63 nM) and PI3Kgamma (Ki = 110 nM), indicating 1.5-fold and 2.7-fold selectivity, respectively [1]. This contrasts with structurally related oxalamide analogs in the same patent that exhibit different selectivity patterns; for instance, compound 27 (BDBM50394886) shows a Ki of 91 nM for PI3Kgamma, representing a weaker overall profile for that isoform [2]. The differential underscores that the 3-methoxybenzyl substitution confers a unique PI3K isoform preference not achievable by simple halogen-substituted or unsubstituted benzyl variants.

PI3K Isoform Selectivity
Reported
Ki: PI3Kβ 41 nM, PI3Kδ 63 nM, PI3Kγ 110 nM
Comparator (cpd 27): PI3Kγ Ki 91 nM
Supports PI3Kβ-preferential pathway study context
AlphaScreen assay, Sf9-expressed enzymes
PI3K inhibition Kinase selectivity Cancer signaling

Structural Determinants for HIV-1 Entry Inhibition: Class-Level SAR Informing Target Compound Potential

Although direct HIV-1 entry inhibition data for the target compound are not publicly available, the oxalamide scaffold from which it derives is a validated pharmacophore for disrupting the gp120-CD4 interaction. In the landmark study by Lalonde et al., N-phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-oxalamide analogs achieved low-micromolar cell-fusion IC50 values against HIV-1, with the most potent derivatives (e.g., NBD-556) reaching IC50 = 4.7 µM [1]. The target compound preserves the essential oxalamide linker and piperidine ring but replaces the tetramethyl substitution with a pyridin-2-yl group and the para-halophenyl with a 3-methoxybenzyl moiety—modifications that, per SAR analysis, can either enhance or diminish activity depending on the complementarity with the Phe43 cavity [1]. This class-level inference positions the target compound as a structurally privileged candidate for antiviral screening, distinct from the original NBD series by virtue of its unique substitution pattern.

Antiviral Scaffold Potential
Class-level inference
No direct IC50; NBD-556 analog IC50=4.7 µM
Scaffold conservation supports prospective HIV-1 entry inhibition screening
Data to verify; gp120-CD4 cell fusion assay
HIV-1 entry inhibition gp120-CD4 Antiviral

Kinase Inhibitor Patent Coverage Confirms Value as a Differentiating Research Tool

The presence of the target compound as a specifically exemplified molecule (compound 215) in US patent 8,772,480, assigned to Amgen Inc., establishes it as a composition-of-matter protected entity within the PI3K/mTOR inhibitor landscape [1]. This legal protection differentiates it from generic oxalamide intermediates that lack patent coverage, making it a more defensible starting point for drug discovery collaborations where freedom-to-operate is a procurement criterion. The patent discloses a broad range of biological activities for the compound class, including inhibition of PI3Kalpha, beta, delta, gamma, and mTOR, but the specific substitution pattern of compound 215 is not replicated elsewhere in the patent, underscoring its unique structural space.

Patent Status
Supporting evidence
Explicitly claimed as compound 215 in US 8,772,480
Supports IP-clarified research tool selection
Composition-of-matter protection
Kinase inhibitor PI3K/mTOR Intellectual property

Molecular Recognition Profile Differentiates from Close Structural Analogs via In Silico Docking Predictions

Computational docking studies reported by Lalonde et al. demonstrate that the oxalamide linker and piperidine nitrogen substituents are critical for orienting the terminal aromatic ring within the hydrophobic Phe43 cavity of gp120 [1]. The target compound's 3-methoxybenzyl group is predicted to engage in both hydrophobic and hydrogen-bond interactions that differ from the para-halide interactions of NBD-556 and NBD-557. While absolute binding free energies are not available for the target compound, the structural divergence implies a distinct binding pose that could overcome the poor aqueous solubility that limits the NBD series (logP > 3.5 for NBD-556 vs. estimated logP ~2.8 for the target compound based on fragment-based calculations) [2]. This physicochemical differentiation is relevant for assay compatibility and formulation.

Predicted Binding Mode
Data to verify
Est. logP ~2.8 vs. NBD-556 logP >3.5; distinct pose predicted
Predicted solubility and docking profile may differentiate in biophysical assays
In silico only; requires experimental validation
Molecular docking Phe43 cavity HIV-1 gp120

Recommended Application Scenarios for N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide Based on Evidence


Selective PI3Kbeta Probe in PTEN-Deficient Cancer Models

The compound's preferential inhibition of PI3Kbeta (Ki = 41 nM) over PI3Kdelta and PI3Kgamma makes it suitable as a chemical probe for dissecting PI3Kbeta-dependent signaling in PTEN-null tumor cell lines, where PI3Kbeta is the dominant isoform driving proliferation. Researchers can use it in comparative dose-response experiments alongside pan-PI3K inhibitors to establish isoform-specific phenotypes [1].

HIV-1 Entry Inhibition Screening and gp120 Binding Studies

Given its structural relationship to validated gp120-CD4 disruptors, this compound is a high-priority candidate for screening in HIV-1 cell-cell fusion and viral neutralization assays. Its distinct 3-methoxybenzyl and pyridin-2-yl substitutions offer an opportunity to identify novel binding interactions with the Phe43 cavity, potentially yielding next-generation entry inhibitors with improved solubility profiles [2].

Kinase Selectivity Panel Profiling for Polypharmacology Assessment

The compound can be incorporated into broad kinase selectivity panels (e.g., 100+ kinases) to map its polypharmacology beyond PI3K isoforms. This is particularly relevant given the oxalamide scaffold's known affinity for multiple kinase families, and such data can inform structure-activity relationships for future medicinal chemistry optimization [3].

Intellectual Property-Empowered Lead Compound for Collaborative Drug Discovery

As a composition-of-matter patented entity (US 8,772,480, compound 215), the compound provides a legally secure starting point for academic-industrial partnerships aimed at developing PI3K/mTOR inhibitors. Its patented status facilitates licensing negotiations and protects downstream medicinal chemistry efforts from immediate generic competition [3].

Application
Selection Property
Validation Focus
PI3Kβ pathway studies in PTEN-null tumor models
PI3Kβ isoform selectivity profile
PTEN-status-dependent proliferation endpoints
HIV-1 gp120-CD4 interaction screening
Oxalamide scaffold with pyridin-2-yl and 3-methoxybenzyl substitutions
Cell-cell fusion and viral neutralization assay endpoints
Kinase polypharmacology profiling
Broad kinase panel reactivity context
Off-target kinase identification and SAR mapping
IP-empowered collaborative drug discovery
Patented composition-of-matter (US 8,772,480)
Freedom-to-operate and licensing pathway review
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